1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether
Overview
Description
1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether is a fluorinated organic compound with the molecular formula C5H2Br2F8O
Preparation Methods
The synthesis of 1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2,3,3,3-pentafluoropropene with bromine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding fluorinated alcohols.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize the compound to produce fluorinated carboxylic acids.
Scientific Research Applications
1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with enhanced properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, resulting in changes in their structure and function. The compound’s high electronegativity and reactivity make it a potent agent for modifying biological systems .
Comparison with Similar Compounds
1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether can be compared with other similar compounds, such as:
1,2-Dibromoethane: A simpler compound with two bromine atoms and no fluorine atoms.
1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane: A fluorinated compound with similar applications in organic synthesis and materials science.
1,1,2,3,3,3-Pentafluoropropyl-2,2,2-trifluoroethyl ether: Another fluorinated ether with applications in the chemical industry.
Properties
IUPAC Name |
1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2F8O/c6-3(11,5(13,14)15)4(7,12)16-1-2(8,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXWJSADJYWRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(C(F)(F)F)(F)Br)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380853 | |
Record name | 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396716-52-2 | |
Record name | 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 396716-52-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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